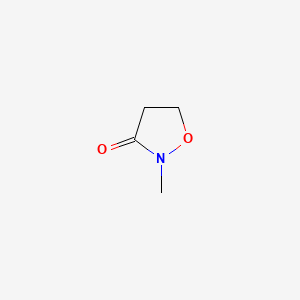![molecular formula C11H13N5O2 B12916749 Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate CAS No. 6497-84-3](/img/structure/B12916749.png)
Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate is a nitrogen-containing heterocyclic compound with the molecular formula C11H13N5O2. This compound is known for its unique structure, which includes a pyrido[2,3-b]pyrazine core. It has various applications in medicinal chemistry and materials science due to its biological activities and chemical properties .
Vorbereitungsmethoden
The synthesis of ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate typically involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method allows for the formation of the pyrido[2,3-b]pyrazine core through intramolecular heterocyclization . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial, anti-inflammatory, and antiviral activities, making it a potential candidate for drug development.
Medicine: Its biological activities are being explored for therapeutic applications, including cancer treatment and kinase inhibition.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate can be compared with other pyrido[2,3-b]pyrazine derivatives. Similar compounds include:
Ethyl 8-(2-(dimethylamino)ethylamino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-ylcarbamate: Known for its use in OLED materials.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Exhibits different biological activities and synthetic routes.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
6497-84-3 |
|---|---|
Molekularformel |
C11H13N5O2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
ethyl N-(8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-11(17)16-8-4-7(12)9-10(15-8)13-5-6(2)14-9/h4-5H,3H2,1-2H3,(H3,12,13,15,16,17) |
InChI-Schlüssel |
AQKVAGLVIQFJLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NC2=NC=C(N=C2C(=C1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)



![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)







